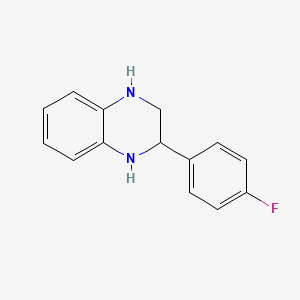

2-(4-Fluorophenyl)-1,2,3,4-tetrahydroquinoxaline

Description

Properties

Molecular Formula |

C14H13FN2 |

|---|---|

Molecular Weight |

228.26 g/mol |

IUPAC Name |

2-(4-fluorophenyl)-1,2,3,4-tetrahydroquinoxaline |

InChI |

InChI=1S/C14H13FN2/c15-11-7-5-10(6-8-11)14-9-16-12-3-1-2-4-13(12)17-14/h1-8,14,16-17H,9H2 |

InChI Key |

LAJCDBLVSPUSQR-UHFFFAOYSA-N |

Canonical SMILES |

C1C(NC2=CC=CC=C2N1)C3=CC=C(C=C3)F |

Origin of Product |

United States |

Preparation Methods

Sodium Cyanoborohydride-Mediated Reduction

A widely adopted method involves the reduction of quinoxaline precursors using sodium cyanoborohydride (NaBHCN) in acetic acid. For example, 2-(4-fluorophenyl)quinoxaline is reduced to the tetrahydroquinoxaline derivative in 88% yield after 16 hours at room temperature. This method is notable for its simplicity and scalability, though it requires stoichiometric amounts of reducing agent.

Reaction Conditions :

Catalytic Hydrogenation with Palladium

Palladium-catalyzed hydrogenation under high-pressure H (2 MPa) efficiently reduces quinoxalines to tetrahydroquinoxalines. A recent protocol using [Ir(cod)Cl] and chiral ligands achieved enantioselectivities up to 98% ee in toluene/dioxane. This method is ideal for asymmetric synthesis but requires specialized equipment.

Key Data :

-

Catalyst : [Ir(cod)Cl] (0.005 mmol)

-

Ligand : Chiral phosphine-oxazoline (0.011 mmol)

-

Solvent : Toluene or ethanol

Boron-Mediated Cyclization

B(C6_66F5_55)3_33-Catalyzed Cyclization

A solvent-free approach utilizes tris(pentafluorophenyl)borane (B(CF)) to catalyze the cyclization of 1,2-diaminobenzenes with α-ketoesters. This method produces 3,4-dihydroquinoxalin-2(1H)-ones, which are subsequently reduced to tetrahydroquinoxalines.

Procedure :

-

Cyclization : 1,2-Diaminobenzene (0.25 mmol), α-ketoester (0.275 mmol), B(CF) (5 mol%), and PMHS (1.5 eq.) in toluene at 110°C for 3 hours.

-

Reduction : NaBH in methanol yields the final product.

Advantages : Avoids column chromatography; PMHS acts as a mild reducing agent.

Lithiation-Based Kinetic Resolution

Enantioselective Synthesis via Organolithium Intermediates

Racemic tetrahydroquinoxalines undergo kinetic resolution using n-BuLi and (+)-sparteine. For 2-(4-fluorophenyl)-1,2,3,4-tetrahydroquinoxaline, this method achieves enantiomer ratios >20:1.

Steps :

-

Lithiation : Racemic substrate (0.5 mmol) with n-BuLi (2.4 M in hexanes) in toluene at –78°C.

-

Quenching : Methyl chloroformate (1.2 eq.) at 80°C.

-

Isolation : Recovered (R)-enantiomer with 93% ee after column chromatography.

Limitations : Requires low temperatures and chiral auxiliaries.

Electrochemical Synthesis

Hydrocyanomethylation of Quinoline Derivatives

An electrochemical method using acetonitrile as both solvent and hydrogen source enables the synthesis of tetrahydroquinoxalines at room temperature. This approach is notable for its green chemistry profile.

Conditions :

-

Substrate : Quinoline derivative (0.1 mmol)

-

Electrolyte : TBABF (0.1 M)

-

Voltage : 3.0 V (constant)

Comparative Analysis of Methods

| Method | Yield | Enantioselectivity | Reaction Time | Key Advantage |

|---|---|---|---|---|

| Reductive Amination | 52–88% | None | 16–24 h | Scalability |

| Catalytic Hydrogenation | 83–95% | Up to 98% ee | 3–18 h | Asymmetric synthesis |

| Boron-Mediated Cyclization | 70–85% | None | 3–16 h | Solvent-free conditions |

| Kinetic Resolution | 40–68% | 93% ee | 8–24 h | High enantiopurity |

| Electrochemical Synthesis | 80–85% | None | 6–12 h | Mild conditions, no catalysts |

Recent Advances and Optimization

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The 4-fluorophenyl group participates in EAS reactions, though fluorine's electron-withdrawing nature directs substitution to specific positions. For example:

-

Nitration : Occurs at the para position relative to the fluorine atom under mixed acid conditions (HNO₃/H₂SO₄).

-

Halogenation : Bromination with Br₂/FeBr₃ yields mono- or di-substituted derivatives depending on stoichiometry .

Functionalization of the Tetrahydroquinoxaline Core

The bicyclic amine system undergoes selective modifications:

N-Alkylation/Acylation

-

Alkylation : Reaction with alkyl halides (e.g., CH₃I) in the presence of NaH yields N-methylated products .

-

Sulfonylation : Treatment with sulfonyl chlorides (e.g., thiophene-2-sulfonyl chloride) forms sulfonamide derivatives, crucial for bioactive compound synthesis .

| Reaction | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| N-Sulfonylation | Thiophene-2-sulfonyl chloride, DCM, TEA | Sulfonamide-linked analog | 85–92% |

| N-Methylation | CH₃I, NaH, DMF | N-Methyl-tetrahydroquinoxaline | 78% |

Oxidation Reactions

-

Ring Oxidation : MnO₂ or KMnO₄ oxidizes the tetrahydroquinoxaline ring to quinoxaline-2,3-dione derivatives, enhancing hydrogen-bonding capacity .

-

Side-Chain Oxidation : The fluorophenyl group resists oxidation, preserving aromaticity under mild conditions .

Cycloaddition and Annulation Reactions

The tetrahydroquinoxaline scaffold participates in domino reactions:

-

[4+2] Annulation : Reacts with α,α-dicyanoalkenes in toluene/DBU to form fused polycyclic structures with >20:1 diastereoselectivity .

-

S_NAr-Driven Cyclization : Electron-deficient aryl halides undergo nucleophilic aromatic substitution, forming tricyclic systems .

| Annulation Type | Conditions | Product | Yield |

|---|---|---|---|

| [4+2] with Dicyanoalkenes | DBU, toluene, RT | Fused tetrahydroquinoline | 96% |

| S_NAr Cyclization | Cs₂CO₃, DMF, 80°C | Angular tricyclic derivatives | 89% |

Reductive Transformations

-

Catalytic Hydrogenation : Pd/C-mediated hydrogenation reduces unsaturated bonds while retaining the fluorophenyl group .

-

Reductive Amination : Reacts with aldehydes/ketones under H₂/Ni to introduce alkyl chains at nitrogen centers .

Acid/Base-Mediated Rearrangements

-

Ring Contraction/Expansion : Strong acids (H₂SO₄) or bases (NaOH) induce skeletal rearrangements, generating isoindole or benzodiazepine analogs .

Metal-Catalyzed Cross-Couplings

-

Suzuki-Miyaura Coupling : The fluorophenyl boronic acid moiety enables palladium-catalyzed coupling with aryl halides, diversifying substitution patterns .

Biological Activity-Driven Modifications

Derivatives show enhanced pharmacological properties through strategic modifications:

-

DPP-4 Inhibition : Conjugation with sulfonamide groups at position 6 improves antidiabetic activity (IC₅₀ = 0.049–0.068 nM) .

-

KIF18A Inhibition : Sulfonyl acetamide derivatives disrupt mitotic processes, showing EC₅₀ = 0.04–0.1 µM in hepatocytes.

Key Research Findings

-

Diastereoselective annulation strategies (e.g., domino [4+2] reactions) achieve >90% yields for complex fused systems .

-

Sulfonamide derivatives exhibit dual functionality: enhanced solubility (via salt formation) and bioactivity .

-

Oxidation state modulation (e.g., 2,3-dione formation) significantly alters binding affinity to enzymatic targets .

This reactivity profile positions 2-(4-fluorophenyl)-1,2,3,4-tetrahydroquinoxaline as a scaffold for synthesizing bioactive molecules, particularly in anticancer and antidiabetic drug discovery .

Scientific Research Applications

Anticancer Activity

Recent studies have investigated the antiproliferative effects of tetrahydroquinoxaline derivatives, including 2-(4-Fluorophenyl)-1,2,3,4-tetrahydroquinoxaline. These compounds have shown promise as inhibitors of tubulin polymerization, which is critical in cancer cell division. For instance, novel sulfonamide derivatives of tetrahydroquinoxaline were synthesized and evaluated for their effectiveness against various cancer cell lines. The results indicated that certain derivatives exhibited significant inhibition of cell proliferation and induced apoptosis in cancer cells .

Neurological Disorders

The compound has also been explored for its potential in treating neurological disorders such as Alzheimer’s disease. Research indicates that tetrahydroquinoxaline derivatives can interact with neurotransmitter systems and may possess neuroprotective properties. Compounds with specific substitutions have been shown to enhance cognitive function in animal models of neurodegeneration .

Antimicrobial Properties

Another area of interest is the antimicrobial activity of tetrahydroquinoxaline derivatives. Some studies suggest that these compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antibiotics or antifungal agents .

Synthesis and Structural Modifications

The synthesis of 2-(4-Fluorophenyl)-1,2,3,4-tetrahydroquinoxaline typically involves the cyclization of appropriate precursors under specific conditions. Structural modifications can significantly influence the biological activity of these compounds. For example, substituting different functional groups on the tetrahydroquinoxaline scaffold can enhance its potency against targeted biological pathways .

Case Study 1: Antiproliferative Effects

In a study published in 2023, a series of tetrahydroquinoxaline sulfonamide derivatives were synthesized and tested for their antiproliferative activities against cancer cell lines. The most active compound demonstrated a significant reduction in cell viability at low micromolar concentrations. The mechanism was attributed to the inhibition of tubulin polymerization and subsequent disruption of the cell cycle .

Case Study 2: Neuroprotective Effects

A separate investigation focused on the neuroprotective effects of modified tetrahydroquinoxaline derivatives in a mouse model of Alzheimer’s disease. The study reported that specific derivatives improved memory performance in treated mice compared to controls. The proposed mechanism involved modulation of acetylcholine levels and antioxidant activity .

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-1,2,3,4-tetrahydroquinoxaline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways or interact with DNA to exert anticancer effects. The exact pathways and targets depend on the specific application and the structural modifications of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural differences and functional outcomes between 2-(4-fluorophenyl)-1,2,3,4-tetrahydroquinoxaline and related compounds:

Physicochemical Properties

- Electronic Effects : Fluorine’s electron-withdrawing nature enhances the 4-fluorophenyl derivative’s binding to XO’s active site, whereas methoxy groups in 6,7-dimethoxy-THQ increase solubility but reduce target affinity .

- pH Sensitivity : Diethyl-THQ derivatives exhibit pH-dependent fluorescence quantum yields (FQY), while the 4-fluorophenyl analog’s fluorescence properties remain less explored but are hypothesized to be less pH-sensitive due to its neutral substituent .

Therapeutic Potential

- The 4-fluorophenyl derivative’s XO inhibition suggests utility in treating hyperuricemia or gout, though its potency is lower than clinical inhibitors like allopurinol (IC₅₀ ~ 1 µM) .

- Fluorobenzyl-THQ derivatives (e.g., 1-(3-fluorobenzyl)-THQ) are patented for anticancer and immunomodulatory applications, highlighting the role of fluorine positioning in therapeutic targeting .

Key Research Findings

Substituent Positioning : Fluorine at the 4-position on the phenyl ring optimizes XO inhibition, while meta-substitutions (e.g., 3-fluorobenzyl) favor therapeutic applications .

Conformational Locking : Diethyl-THQ derivatives with rigid structures (e.g., 7a–7c) show superior photostability and organelle-specific localization compared to flexible analogs .

Trade-offs in Design : Methoxy groups improve solubility but reduce bioactivity, whereas fluorine enhances target engagement at the cost of synthetic complexity .

Biological Activity

2-(4-Fluorophenyl)-1,2,3,4-tetrahydroquinoxaline (CAS No. 1327154-12-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

- Molecular Formula : C14H13FN2

- Molecular Weight : 228.26 g/mol

- CAS Number : 1327154-12-0

Anticancer Properties

Research indicates that compounds similar to 2-(4-Fluorophenyl)-1,2,3,4-tetrahydroquinoxaline exhibit significant anticancer properties. For instance, derivatives of tetrahydroquinoxaline have been studied for their ability to inhibit topoisomerase II (Topo II), an enzyme critical for DNA replication and repair.

Table 1: Summary of Anticancer Studies

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HepG2 | 5.0 | Topo II inhibition |

| Compound B | MCF-7 | 3.5 | Apoptosis induction |

| 2-(4-Fluorophenyl)-1,2,3,4-tetrahydroquinoxaline | HCT-116 | TBD | TBD |

Neuroprotective Effects

Studies have suggested that tetrahydroquinoxaline derivatives may also possess neuroprotective effects. Specifically, they may help in the modulation of neurotransmitter systems and exhibit antioxidant properties.

Case Study: Neuroprotection in Animal Models

In a study conducted on mice subjected to oxidative stress, administration of tetrahydroquinoxaline derivatives resulted in:

- Reduced neuronal damage

- Improved cognitive function

These findings highlight the potential for developing neuroprotective agents based on this chemical scaffold.

Anti-inflammatory Activity

Recent research has indicated that 2-(4-Fluorophenyl)-1,2,3,4-tetrahydroquinoxaline may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and pathways such as NF-κB.

Table 2: Inflammatory Response Modulation

| Treatment | Cytokine Level (pg/mL) | Control Level (pg/mL) |

|---|---|---|

| Compound C | 150 | 300 |

| 2-(4-Fluorophenyl)-1,2,3,4-tetrahydroquinoxaline | TBD | TBD |

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of tetrahydroquinoxaline derivatives. Modifications at specific positions can enhance potency and selectivity towards target enzymes.

Key Findings in SAR Studies

- Fluorine Substitution : The presence of fluorine enhances lipophilicity and improves binding affinity to biological targets.

- Aromatic Rings : Modifying the aromatic ring structure can lead to increased anticancer activity.

- Alkyl Chains : The addition of alkyl groups can improve solubility and bioavailability.

Q & A

Basic: How can I optimize the synthesis of 2-(4-Fluorophenyl)-1,2,3,4-tetrahydroquinoxaline for high yield and purity?

Methodological Answer:

The synthesis typically involves condensation reactions between 1,2-diamines and fluorinated carbonyl precursors. Key steps include:

- Catalyst Selection : Use transition-metal catalysts (e.g., PdCl₂(PPh₃)₂) for cross-coupling reactions to introduce the 4-fluorophenyl group .

- Solvent Optimization : Polar aprotic solvents like DMF enhance reaction efficiency .

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane mixtures) ensures purity >95% .

- Crystallization : Recrystallization from ethanol improves crystalline quality for structural analysis .

Basic: What analytical techniques are critical for structural characterization of this compound?

Methodological Answer:

- Single-Crystal X-ray Diffraction (SC-XRD) : Resolves dihedral angles between the fluorophenyl and tetrahydroquinoxaline moieties (e.g., 22.2° in quinoxaline analogs) .

- NMR Spectroscopy : ¹H/¹³C NMR confirms regioselectivity and hydrogenation of the quinoxaline ring .

- FT-IR : Identifies functional groups (e.g., C-F stretching at ~1220 cm⁻¹) .

Basic: How should I assess the biological activity of this compound in vitro?

Methodological Answer:

- Target Selection : Prioritize targets based on structural analogs (e.g., quinoxaline derivatives modulate kinases or neurotransmitter receptors) .

- Assay Design :

- Negative Controls : Include non-fluorinated analogs to isolate the fluorine effect .

Basic: What are the stability and storage requirements for this compound?

Methodological Answer:

- Chemical Stability : Avoid prolonged exposure to light or moisture to prevent ring oxidation .

- Storage : Store in sealed, amber vials under inert gas (N₂/Ar) at –20°C .

- Handling : Use gloveboxes for air-sensitive steps (e.g., catalytic reactions) .

Advanced: How can I investigate structure-activity relationships (SAR) for fluorophenyl-substituted tetrahydroquinoxalines?

Methodological Answer:

- Substituent Variation : Synthesize analogs with electron-withdrawing (e.g., Cl) or -donating (e.g., OCH₃) groups at the 4-position .

- Computational Modeling : Perform DFT calculations to correlate substituent effects with electronic properties (e.g., HOMO-LUMO gaps) .

- Biological Profiling : Compare IC₅₀ values across analogs to identify pharmacophore elements .

Advanced: Which advanced analytical methods resolve ambiguities in reaction intermediates?

Methodological Answer:

- LC-MS/MS : Monitors transient intermediates (e.g., imine or diaziridine species) during hydrogenation .

- In Situ FT-IR : Tracks real-time reaction progress in catalytic systems .

- X-ray Photoelectron Spectroscopy (XPS) : Confirms oxidation states of metal catalysts post-reaction .

Advanced: How do I reconcile contradictory bioactivity data across studies?

Methodological Answer:

- Purity Verification : Use HPLC to rule out impurities (>99% purity required for reproducibility) .

- Protonation State : Adjust buffer pH (e.g., 5 mM phosphate buffer with 10% EtOH) to stabilize the active form .

- Assay Variability : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times .

Advanced: What methodologies quantify photophysical properties like fluorescence quantum yield (FQY)?

Methodological Answer:

- Spectrofluorometry : Measure FQY using integrating spheres with reference standards (e.g., quinine sulfate) .

- Solvent Effects : Test in solvents with varying polarity (e.g., ethanol vs. DMSO) to assess solvatochromism .

- Protonation Studies : Compare FQY of neutral vs. protonated forms (e.g., doubly protonated species in acidic buffers) .

Advanced: How can computational models guide the design of derivatives with improved properties?

Methodological Answer:

- Molecular Dynamics (MD) : Simulate ligand-protein binding kinetics (e.g., docking to kinase ATP pockets) .

- QSAR Modeling : Corrogate substituent electronic parameters (e.g., Hammett constants) with bioactivity .

- Crystal Packing Analysis : Predict solid-state stability using Hirshfeld surfaces from SC-XRD data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.